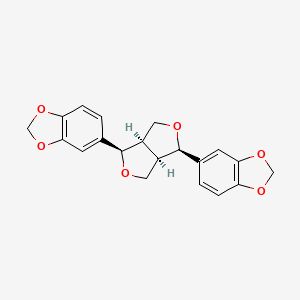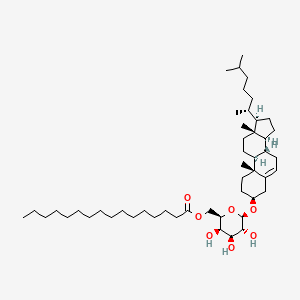
Nostopeptolide A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nostopeptolide A1 is a cyclodepsipeptide.
Scientific Research Applications
Biosynthesis and Genetic Analysis
Nostopeptolide A1 is a cyclic peptide-polyketide hybrid natural product produced by the terrestrial cyanobacterium Nostoc sp. GSV224. A study by Hoffmann et al. (2003) detailed the cloning, sequencing, and biochemical analysis of the nostopeptolide (nos) biosynthetic gene cluster from this cyanobacterium. The study highlighted the gene cluster's role in the biosynthesis of nostopeptolide, encompassing eight open reading frames over 40 kb. This includes genes involved in the production of the rare non-proteinogenic amino acid residue L-4-methylproline from L-leucine, indicating the complexity of the biosynthetic pathways involved in the formation of nostopeptolide A1 (Hoffmann, Hevel, Moore, & Moore, 2003).
Structural Elucidation
Golakoti et al. (2000) focused on the isolation and structural determination of nostopeptolides A1, A2, and A3. Through challenging NMR analysis, the study successfully determined the structures of these compounds, revealing their unique conformational properties and stereochemistry. This work was pivotal in understanding the complex structure of nostopeptolides, which has implications for their biological activity and potential applications (Golakoti, Yoshida, Chaganty, & Moore, 2000).
Role in Cellular Differentiation
A significant discovery by Liaimer et al. (2015) revealed that nostopeptolide plays a crucial role in the cellular differentiation of the symbiotic cyanobacterium Nostoc punctiforme. The study showed that nostopeptolide acts as a major hormogonium-repressing factor, demonstrating its importance in the infection process and symbiosis between plants and Nostoc. This finding opened up new avenues for understanding the complex interactions between plants and cyanobacteria, highlighting the biological significance of nostopeptolide A1 (Liaimer, Helfrich, Hinrichs, Guljamow, Ishida, Hertweck, & Dittmann, 2015).
Implications in Proteomics
Research by Hunsucker et al. (2004) in the proteomic investigation of Nostoc punctiforme ATCC 29133 identified the presence of nostopeptolides. This study, which analyzed the protein expression in response to environmental conditions, highlighted the role of nostopeptolides in the cyanobacterium's metabolic processes. Such findings contribute to our understanding of the metabolic diversity and adaptability of Nostoc punctiforme, with nostopeptolides like A1 playing a part in this intricate network (Hunsucker, Klage, Slaughter, Potts, & Helm, 2004).
properties
Product Name |
Nostopeptolide A1 |
|---|---|
Molecular Formula |
C53H80N10O14 |
Molecular Weight |
1081.3 g/mol |
IUPAC Name |
(2S,3S)-N-[(3S,7S,13S,16S,22S,27S,30S,32S)-16-(2-amino-2-oxoethyl)-13-[(4-hydroxyphenyl)methyl]-32-methyl-22,27-bis(2-methylpropyl)-2,6,12,15,18,21,24,26,29-nonaoxo-5-oxa-1,11,14,17,20,23,28-heptazatricyclo[28.3.0.07,11]tritriacontan-3-yl]-2-(butanoylamino)-3-methylpentanamide |
InChI |
InChI=1S/C53H80N10O14/c1-9-12-43(67)61-46(31(8)10-2)50(73)60-38-27-77-53(76)39-13-11-18-62(39)51(74)37(22-32-14-16-33(64)17-15-32)59-48(71)36(23-42(54)66)57-45(69)25-55-47(70)35(20-29(5)6)56-44(68)24-41(65)34(19-28(3)4)58-49(72)40-21-30(7)26-63(40)52(38)75/h14-17,28-31,34-40,46,64H,9-13,18-27H2,1-8H3,(H2,54,66)(H,55,70)(H,56,68)(H,57,69)(H,58,72)(H,59,71)(H,60,73)(H,61,67)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |
InChI Key |
VJNXGGVCMFEVSM-ZABMOCCYSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]1COC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |
Canonical SMILES |
CCCC(=O)NC(C(C)CC)C(=O)NC1COC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CC(=O)C(NC(=O)C3CC(CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



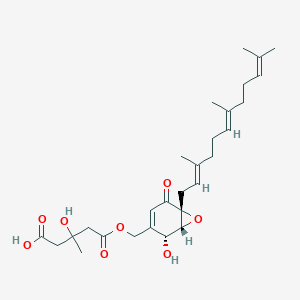
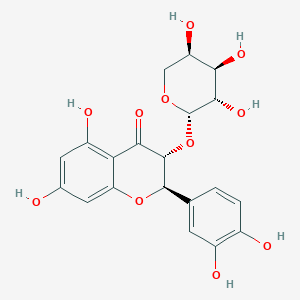
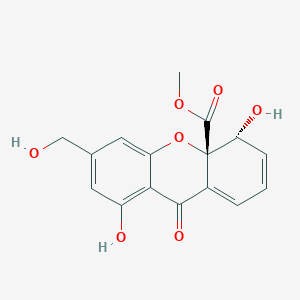
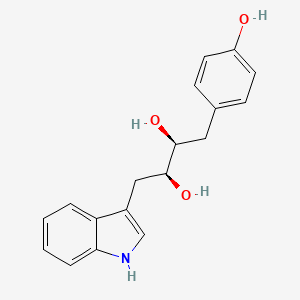
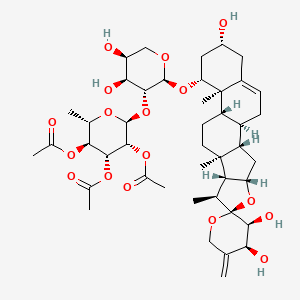
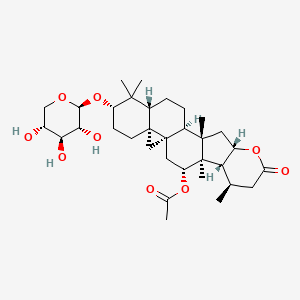
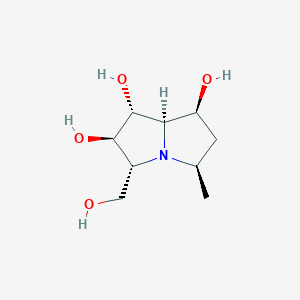
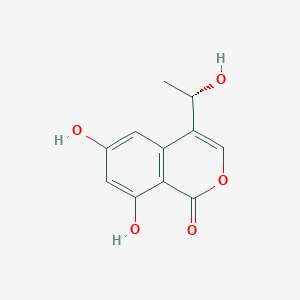

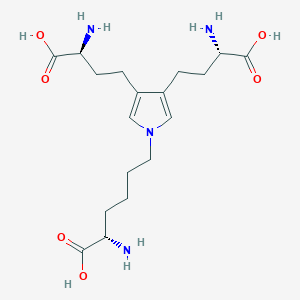
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)
